E3 Ligase Ligand-linker Conjugate 82
Description
Evolution of Targeted Protein Degradation Modalities
The concept of hijacking the cellular degradation machinery is not entirely new, with early explorations involving natural product-based degraders.
Natural products have long been a source of inspiration for drug discovery. nih.gov Some, like thalidomide (B1683933), were later discovered to function as "molecular glues," inducing the degradation of specific proteins by altering the surface of an E3 ligase to recognize new targets. thno.org This concept of induced proximity laid the groundwork for the rational design of proteolysis-targeting chimeras, or PROTACs. The first PROTACs were peptide-based, but their limited cell permeability and stability spurred the development of small-molecule PROTACs, revolutionizing the field. thno.orgrcsb.org
The human genome encodes over 600 E3 ubiquitin ligases, which are central to maintaining protein homeostasis, or proteostasis. frontiersin.orgbiocompare.com These enzymes are the substrate recognition components of the ubiquitin-proteasome system (UPS). The UPS is a multi-step enzymatic cascade that tags proteins with ubiquitin, a small regulatory protein. mdpi.comtandfonline.com This polyubiquitination marks the protein for degradation by the proteasome, a large protein complex that acts as the cell's recycling center. mdpi.com E3 ligases provide the specificity for this process, ensuring that only designated proteins are targeted for destruction. rsc.org
Defining E3 Ligase Ligand-linker Conjugates within PROTAC Design
PROTACs are heterobifunctional molecules, meaning they have two distinct functional ends connected by a linker. tandfonline.com
A PROTAC molecule is comprised of three key parts: a ligand that binds to the protein of interest (the "warhead"), a ligand that recruits a specific E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. tandfonline.comabmole.com The simultaneous binding of the PROTAC to both the target protein and the E3 ligase forms a ternary complex, which facilitates the transfer of ubiquitin to the target protein, leading to its degradation. thno.org
"E3 Ligase Ligand-linker Conjugate 82" refers to the von Hippel-Lindau (VHL) E3 ligase ligand and associated linker that are part of the full PROTAC molecule designated as compound 82 (also known as ARD-266 ) in a key scientific publication. nih.govnih.gov This conjugate serves as a prefabricated, modular component in the synthesis of the final PROTAC. The VHL ligand acts as the anchor to the E3 ligase, while the linker provides the necessary connection and spatial orientation to the warhead that targets the protein of interest. nih.govguidetopharmacology.org In the case of ARD-266, the warhead is an antagonist of the Androgen Receptor (AR). nih.gov
The modularity of this design allows for the efficient synthesis of PROTAC libraries where different warheads can be attached to the same E3 ligase ligand-linker conjugate to target various proteins for degradation. medchemexpress.com
Academic Research Landscape of Targeted Protein Degradation
The academic and pharmaceutical research landscape for targeted protein degradation is vibrant and rapidly expanding. Initial research focused on a limited number of E3 ligases, primarily Cereblon (CRBN) and VHL, due to the availability of well-characterized small molecule ligands. frontiersin.org However, significant efforts are now underway to develop ligands for other E3 ligases to expand the scope of TPD and to potentially achieve tissue- or cell-type-specific protein degradation. frontiersin.org The development of PROTACs has opened up the possibility of targeting proteins previously considered "undruggable," such as transcription factors and scaffolding proteins. researchgate.net
Research Findings on this compound (as part of ARD-266)
The development of ARD-266 (compound 82) provided significant insights into the design of highly potent PROTACs, even when utilizing an E3 ligase ligand with weaker binding affinity. nih.gov
Table 1: Components of PROTAC ARD-266 (Compound 82)
| Component | Description |
| E3 Ligase Ligand | A derivative of the von Hippel-Lindau (VHL) E3 ligase ligand. |
| Linker | A chemical linker designed to connect the VHL ligand to the Androgen Receptor ligand. |
| Warhead | An antagonist of the Androgen Receptor (AR). |
Table 2: Biological Activity of ARD-266 (Compound 82)
| Cell Line | Target Protein | DC₅₀ (Concentration for 50% degradation) | Key Finding | Reference |
| LNCaP (prostate cancer) | Androgen Receptor (AR) | 0.2-1 nM | Highly effective degradation of AR protein. | nih.gov |
| VCaP (prostate cancer) | Androgen Receptor (AR) | 0.2-1 nM | Potent AR degradation in a castration-resistant prostate cancer model. | nih.gov |
| 22Rv1 (prostate cancer) | Androgen Receptor (AR) | 0.2-1 nM | Effective against AR-positive prostate cancer cells. | nih.gov |
The research demonstrated that the formation of a stable and productive ternary complex (VHL-ARD-266-AR) is a critical determinant of degradation efficiency, sometimes more so than the binary binding affinity of the E3 ligase ligand alone. nih.gov This finding has significant implications for the design of future PROTACs, suggesting that a wider range of E3 ligase ligands with varying affinities could be successfully employed.
Compound Names Mentioned
Significance of Protein Degradation as a Chemical Biology Tool
The ability to selectively degrade proteins has profound implications for both basic research and medicine. As a chemical biology tool, TPD offers several advantages over traditional methods of protein inhibition. tandfonline.com Unlike small molecule inhibitors that require continuous occupancy of a protein's active site to exert their effect, degraders act catalytically, meaning a single molecule can trigger the degradation of multiple target protein molecules. tandfonline.com This can lead to a more profound and sustained downstream biological effect.
Furthermore, TPD can target proteins that have historically been considered "undruggable." nih.gov Many proteins lack well-defined binding pockets that can be effectively targeted by inhibitors. However, as long as a ligand can be developed that binds to the target protein, even with modest affinity, it can be incorporated into a PROTAC to induce its degradation. This opens up a vast new portion of the proteome for therapeutic intervention. The rapid and specific nature of TPD also allows researchers to study the immediate consequences of a protein's depletion, providing valuable insights into its function without the confounding effects of long-term genetic modifications. tandfonline.com
Current Trends and Methodological Advances in the Field
The field of targeted protein degradation is undergoing rapid expansion and innovation. A key trend is the exploration of new E3 ligases beyond the commonly used von Hippel-Lindau (VHL) and Cereblon (CRBN). nih.gov The human genome encodes over 600 E3 ligases, many of which have tissue-specific expression patterns. sigmaaldrich.com By developing ligands for these other ligases, researchers aim to create degraders with improved tissue selectivity and potentially novel degradation profiles. The use of IAP ligands, as seen in this compound, is a prime example of this trend. nih.gov
Methodological advances are also focused on the design of the linkers that connect the two ends of a PROTAC. It is now well-established that the length, composition, and attachment points of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov Researchers are developing new linker chemistries and computational modeling techniques to predict optimal linker designs. nih.gov Another area of active research is the development of "molecular glues," which are smaller molecules that induce the interaction between an E3 ligase and a target protein without the need for a linker. nih.gov The ongoing development of diverse E3 ligase ligand-linker conjugates, such as conjugate 82, provides a valuable toolkit for the modular and efficient synthesis of novel protein degraders. sigmaaldrich.com
Detailed Research Findings
This compound has been specifically identified as an IAP ligand-linker conjugate. It was utilized as a key intermediate in the synthesis of heterobifunctional PROTACs designed to induce the degradation of other E3 ligases. In a 2023 study by Darblade and colleagues, this conjugate was reacted with a ligand for a different E3 ligase to create a molecule capable of bringing the two ligases together, leading to the degradation of one by the other. This innovative approach highlights the modularity and versatility of using pre-formed ligand-linker conjugates like "82" in the construction of complex and highly specific protein degraders.
While detailed characterization data for this compound itself is not extensively available in the public domain, its composition and role in the synthesis of larger molecules provide insight into its properties. As an IAP ligand-linker conjugate, it is designed to be a reactive building block for the facile generation of IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). nih.gov The development of such conjugates accelerates the discovery of new degraders by streamlining their synthesis. sigmaaldrich.com
Data Table
The following table provides representative data for a typical IAP ligand-linker conjugate, illustrating the type of information relevant to a compound like this compound. Note: Specific values for conjugate 82 are not publicly available and the data below is for illustrative purposes.
| Property | Description | Representative Value |
| E3 Ligase Ligand | The component of the conjugate that binds to the E3 ligase. | IAP Ligand (e.g., a derivative of a SMAC mimetic) |
| Linker Type | The chemical structure connecting the E3 ligase ligand to the reactive handle. | Polyethylene (B3416737) glycol (PEG) or alkyl chain |
| Reactive Handle | The functional group on the linker used to attach the target protein ligand. | Carboxylic acid, amine, or azide (B81097) |
| Molecular Weight | The mass of the conjugate molecule. | Varies depending on ligand and linker (e.g., 400-600 g/mol ) |
| Binding Affinity (IC50) | The concentration of the conjugate required to inhibit 50% of the binding of a known ligand to the IAP E3 ligase. | Varies (e.g., in the nanomolar to micromolar range) |
Properties
Molecular Formula |
C36H49N5O8S |
|---|---|
Molecular Weight |
711.9 g/mol |
IUPAC Name |
tert-butyl 4-[2-[[5-[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]oxy]ethoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C36H49N5O8S/c1-22(2)31(29-18-30(39-49-29)47-16-15-46-27-11-13-40(14-12-27)35(45)48-36(4,5)6)34(44)41-20-26(42)17-28(41)33(43)37-19-24-7-9-25(10-8-24)32-23(3)38-21-50-32/h7-10,18,21-22,26-28,31,42H,11-17,19-20H2,1-6H3,(H,37,43)/t26-,28+,31-/m1/s1 |
InChI Key |
MAOLMRIHTGNOGE-PNBNRWGDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O |
Origin of Product |
United States |
Molecular Architecture and Design Principles of E3 Ligase Ligand Linker Conjugate 82
E3 Ubiquitin Ligase Recruitment Moiety
Identity of the E3 Ligase Targeted by Conjugate 82
Conjugate 82 is designed to recruit Cereblon (CRBN) , a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. portlandpress.comacs.org CRBN has emerged as a widely utilized E3 ligase in PROTAC development, alongside others such as von Hippel-Lindau (VHL), murine double minute 2 (MDM2), and cellular inhibitor of apoptosis protein 1 (cIAP1). The selection of CRBN is often driven by its expression levels in target cells and its proven track record in forming effective ternary complexes for protein degradation. nih.govarxiv.org Ligands for CRBN are typically derived from immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogs, pomalidomide (B1683931) and lenalidomide (B1683929). nih.govacs.org
Table 1: Common E3 Ubiquitin Ligases Recruited by PROTACs
| E3 Ligase | Common Ligands |
|---|---|
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide |
| von Hippel-Lindau (VHL) | VHL-1, VH032 |
| MDM2 | Nutlin-3a, RG7388 |
| cIAP1 | Bestatin (B1682670), LCL161 |
Structural Basis of E3 Ligase Binding by Ligands Relevant to Conjugate 82
The binding of ligands to Cereblon is structurally well-characterized. The CRBN protein contains a C-terminal thalidomide-binding domain (TBD), also known as the CULT domain, which is highly conserved across species. nih.govepfl.ch Ligands like thalidomide and its derivatives bind within a specific pocket in this domain. nih.govnih.gov A key structural feature of these ligands is a glutarimide (B196013) ring, which is essential for binding. acs.org This ring inserts into a tri-tryptophan pocket within the TBD. acs.org The interaction is stabilized by hydrogen bonds between the glutarimide moiety and specific amino acid residues in the pocket. acs.org Interestingly, studies have revealed that the thalidomide-binding pocket of CRBN exhibits conformational flexibility and a significant portion of this domain only becomes structured upon ligand binding. nih.govnih.gov This induced-fit mechanism is crucial for the stable association of the ligand with the E3 ligase.
Impact of E3 Ligase Selection on Degradation Specificity and Efficiency
The choice of E3 ligase has a profound impact on the degradation specificity and efficiency of the resulting PROTAC. nih.govnih.gov Different E3 ligases exhibit varying expression levels across different cell types and tissues. nih.gov Consequently, a PROTAC recruiting an E3 ligase that is highly expressed in cancer cells, for example, may offer a therapeutic window by minimizing effects on healthy tissues. arxiv.org
The Linker Component of E3 Ligase Ligand-linker Conjugate 82
The linker is a crucial, non-passive component of a PROTAC, connecting the E3 ligase ligand to the target protein ligand. nih.gov Its chemical composition, length, and flexibility significantly influence the properties and activity of the entire molecule. nih.govnih.gov
Chemical Composition and Flexibility of the Linker
The linker in a conjugate like Conjugate 82 can be composed of various chemical moieties. Commonly used linkers include polyethylene (B3416737) glycol (PEG) chains and alkyl chains. jenkemusa.com PEG linkers are hydrophilic and can improve the solubility of the PROTAC molecule. Alkyl chains, on the other hand, are more hydrophobic. The choice of linker chemistry can influence the physicochemical properties of the PROTAC, such as its cell permeability. nih.gov The flexibility of the linker is also a key parameter, allowing the two ends of the PROTAC to adopt an optimal orientation for the formation of a stable ternary complex. arxiv.org
Table 2: Common Linker Types in PROTACs
| Linker Type | Chemical Composition | Key Properties |
|---|---|---|
| PEG Linkers | Repeating units of ethylene (B1197577) glycol | Hydrophilic, flexible |
| Alkyl Chains | Saturated hydrocarbon chains | Hydrophobic, can be rigid or flexible |
| Alkyl/Ether | Combination of alkyl and ether groups | Tunable hydrophobicity and flexibility |
Influence of Linker Length on Ternary Complex Formation and Degradation Activity
The length of the linker is a critical determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex. portlandpress.comarxiv.org A linker that is too short may sterically hinder the simultaneous binding of the PROTAC to both the E3 ligase and the target protein. arxiv.org Conversely, a linker that is too long might lead to the formation of non-productive binary complexes or unstable ternary complexes, where the target protein is not correctly positioned for ubiquitination. arxiv.org
The optimal linker length is highly dependent on the specific E3 ligase and target protein pair. nih.gov Systematic studies involving the synthesis of a series of PROTACs with varying linker lengths have demonstrated that even minor changes in linker length can dramatically impact degradation efficiency. portlandpress.com This underscores the importance of the linker in facilitating the necessary protein-protein interactions within the ternary complex that contribute to its stability and, ultimately, the successful degradation of the target protein. nih.gov
Strategic Considerations for Linker Design in Conjugate 82-derived PROTACs
The linker in a PROTAC is not merely a spacer but plays a crucial role in the efficacy of the final molecule. nih.govnih.gov Its length, composition, and flexibility are critical determinants of the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. nih.govtandfonline.com
In the context of PROTACs derived from Conjugate 82, the linker's design is paramount. Research has shown that variations in linker length and composition can significantly impact the degradation activity and selectivity of the resulting PROTACs. nih.govacs.org For instance, a systematic evaluation of different linkers in IAP-based hetero-PROTACs revealed that both the length and the chemical nature of the linker influence the degradation profile of different IAP family members. nih.govacs.org
The linker within Conjugate 82 and its subsequent derivatives is typically a flexible chain, often incorporating polyethylene glycol (PEG) units. This flexibility allows the PROTAC to adopt multiple conformations, facilitating the optimal orientation of the POI and the E3 ligase for efficient ubiquitination. tandfonline.com
Table 1: Linker Composition and its Influence on PROTAC Activity
| Linker Type | Key Characteristics | Impact on PROTAC Function | Reference |
| Alkyl Chains | Simple, flexible | Can be optimized for length to achieve desired ternary complex formation. | nih.gov |
| PEG Linkers | Flexible, hydrophilic | Improves solubility and allows for conformational adaptability. | tandfonline.com |
| Rigid Linkers | Constrained conformation | Can lead to more selective and potent degradation by pre-organizing the molecule in a favorable binding conformation. | nih.gov |
Functional Integration with Protein of Interest (POI) Ligands
The modular nature of this compound allows for its versatile application in the construction of a wide array of PROTACs targeting various POIs. nih.gov
Principles of POI Ligand Selection for Conjugate 82 Assembly
The selection of a suitable POI ligand is a critical step in the design of a PROTAC. The chosen ligand must exhibit sufficient affinity and selectivity for the target protein to ensure effective recruitment to the E3 ligase. The modularity of Conjugate 82 allows for its conjugation to a diverse range of POI ligands, enabling the development of PROTACs against a multitude of disease-relevant proteins. nih.gov
The primary consideration is the presence of a suitable chemical handle on the POI ligand that allows for the covalent attachment of the linker from Conjugate 82 without significantly compromising its binding affinity to the target protein.
Rational Design for Induced Proximity
The fundamental principle behind PROTACs is the concept of induced proximity, where the bifunctional molecule brings the POI and the E3 ligase into close spatial proximity. nih.gov This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.
The design of PROTACs using Conjugate 82 must consider the structural aspects of the ternary complex. The length and attachment point of the linker are critical for achieving a productive ternary complex geometry that is conducive to ubiquitination. Computational modeling and structural biology techniques are increasingly being used to rationally design linkers that optimize these interactions.
A study on hetero-bifunctional PROTACs demonstrated that the formation of a stable ternary complex is essential for the degradation of IAP proteins. nih.govacs.org The specific linker lengths in the synthesized PROTACs, derived from conjugates analogous to Conjugate 82, were shown to be crucial for inducing the degradation of specific IAP family members. nih.govacs.org
Modularity and Versatility of Conjugate 82 in Constructing Diverse PROTACs
The "plug-and-play" nature of this compound makes it a valuable tool for rapidly generating libraries of PROTACs against different POIs. nih.gov Researchers can synthesize or acquire a POI ligand of interest and readily conjugate it to Conjugate 82 to produce a novel PROTAC.
This modularity accelerates the discovery and optimization of new protein degraders. By systematically varying the POI ligand while keeping the IAP-recruiting moiety and linker constant, researchers can quickly assess the feasibility of degrading a particular target. Furthermore, the availability of pre-built conjugates like Conjugate 82 allows for a more focused effort on the design and synthesis of novel POI ligands.
The successful synthesis of a pan-IAP degrader using IAP ligand-linker conjugate 82 exemplifies its utility. nih.govacs.org In this work, the conjugate was reacted with a VHL ligand to create a hetero-bifunctional PROTAC, showcasing the ability to connect different E3 ligase ligand modules.
Mechanism of Action Within the Ubiquitin Proteasome System Facilitated by E3 Ligase Ligand Linker Conjugate 82
Ubiquitination Cascade Initiation
Formation of Polyubiquitin (B1169507) Chains and Linkage Topologies
The critical event initiated by E3 Ligase Ligand-linker Conjugate 82 is the formation of a ternary complex, bringing the recruited E3 ligase into close proximity with the target protein. This induced proximity enables the E3 ligase to function as a scaffold, facilitating the transfer of ubiquitin (Ub) molecules from an E2 ubiquitin-conjugating enzyme to the surface of the POI. researchgate.net E3 ligases provide the substrate specificity for the ubiquitination cascade. mdpi.com This process does not typically stop at a single ubiquitin molecule (monoubiquitination) but rather results in the assembly of a polyubiquitin chain on the substrate. youtube.com
The topology of this polyubiquitin chain is a crucial determinant of the protein's fate. nih.gov Ubiquitin itself contains seven internal lysine (B10760008) (K) residues (K6, K11, K27, K29, K33, K48, and K63) and an N-terminal methionine (M1), all of which can serve as attachment points for subsequent ubiquitin molecules, leading to chains with distinct three-dimensional structures. nih.govnih.gov The specific E3 ligase recruited by the conjugate plays a significant role in dictating the type of linkage formed. nih.gov For instance, many E3 ligases preferentially assemble K48-linked chains, which are considered the canonical signal for degradation by the proteasome. nih.govnih.gov Other linkages, such as K11-linked chains, are also strongly associated with proteasomal degradation, particularly in processes like cell cycle control. nih.gov In contrast, K63-linked chains are more commonly associated with non-proteolytic functions like DNA repair and signal transduction. nih.govnih.gov The formation of homogenous (all one type of linkage), mixed, or branched chains further diversifies the ubiquitin code. nih.gov For effective proteasomal degradation, a chain of at least four ubiquitin molecules is generally required. embopress.org
Table 1: Characteristics of Common Polyubiquitin Chain Linkages
| Linkage Type | Primary Cellular Function | Role in Degradation | Typical E3 Ligase Context |
|---|---|---|---|
| K48-linked | Proteasomal Degradation | Canonical degradation signal, strong proteasome affinity. nih.govnih.gov | Widely used by various E3 ligases for targeting proteins for destruction. nih.gov |
| K63-linked | DNA Repair, Signal Transduction, Endocytosis | Generally non-proteolytic, though can be recognized by the proteasome in vitro. nih.gov | Involved in signaling pathways such as NF-κB activation. wikipedia.org |
| K11-linked | Proteasomal Degradation | Potent degradation signal, particularly for cell-cycle regulators. nih.gov | Utilized by the Anaphase-Promoting Complex/Cyclosome (APC/C). nih.gov |
| K27-linked | Proteasomal Degradation / Other | Can target substrates for degradation, but may slow the process. nih.gov | Involved in various cellular processes with some degradative roles. nih.gov |
| M1-linked (Linear) | NF-κB Signaling, Inflammation | Non-proteolytic; involved in assembling signaling complexes. nih.gov | Assembled by the Linear Ubiquitin Chain Assembly Complex (LUBAC). nih.gov |
Proteasomal Degradation Pathway
Once the target protein is tagged with an appropriate polyubiquitin chain by the action of the E3 ligase recruited by Conjugate 82, it is marked for destruction by the 26S proteasome. youtube.com The 26S proteasome is a large, 2.5-megadalton molecular machine responsible for the ATP-dependent degradation of most intracellular proteins. nih.govoup.com The degradation process involves several sequential and highly regulated steps: recognition of the ubiquitinated substrate, unfolding and translocation, and finally, proteolytic cleavage.
Recognition of Ubiquitinated Substrates by the 26S Proteasome
The polyubiquitinated target protein is delivered to the 26S proteasome, where the polyubiquitin chain is recognized by intrinsic ubiquitin receptors located in the 19S regulatory particle (RP). nih.gov The 19S RP acts as a gatekeeper, identifying appropriate substrates for degradation. youtube.com There are several key ubiquitin receptors within the 19S particle, including Rpn1, Rpn10 (also known as S5a), and Rpn13. nih.gov These receptors can function cooperatively and sometimes redundantly to capture substrates. nih.govnih.gov
The initial binding of the polyubiquitin chain to these receptors is a reversible, ATP-activated step. nih.gov The affinity of the proteasome for a K48-linked tetra-ubiquitin chain is up to 100-fold greater than for mono- or di-ubiquitinated proteins, highlighting the importance of the chain length as a signal. nih.gov Following initial capture, the substrate becomes more tightly bound, a step that requires both ATP hydrolysis and the presence of an unstructured or loosely folded region within the target protein, committing it to the degradation pathway. nih.gov
Table 2: Intrinsic Ubiquitin Receptors of the 26S Proteasome
| Receptor Subunit | Location in 19S RP | Ubiquitin-Binding Domain(s) | Function in Recognition |
|---|---|---|---|
| Rpn10 (S5a) | Lid subcomplex | Ubiquitin-Interacting Motifs (UIMs) | One of the first identified receptors, binds polyubiquitin chains. oup.com |
| Rpn13 | Base subcomplex | Pru domain | Binds to the ubiquitin chain, playing a key role in substrate capture. nih.govnih.gov |
| Rpn1 | Base subcomplex | Toroidal repeat (T1 site) | Located near the translocation channel, contributes to substrate binding. nih.gov |
ATP-Dependent Unfolding and Translocation into the Proteasome
After the substrate is firmly engaged, the hexameric ring of ATPase subunits (Rpt1-6) in the base of the 19S RP becomes the central player. mdpi.com This motor complex utilizes the energy from ATP hydrolysis to perform two critical functions: unfolding the globular protein substrate and translocating the now-linear polypeptide chain into the central chamber of the 20S core particle (CP). mdpi.comnih.govyoutube.com The process is akin to threading a needle; the ATPases grip an unstructured region of the substrate and forcefully pull it through the narrow pore leading into the proteasome's catalytic core. researchgate.netyoutube.com This unfolding step is essential because the active sites of the proteasome are sequestered within the 20S CP, which has a channel too narrow to admit folded proteins. embopress.org The binding of ATP and its subsequent hydrolysis induce conformational changes in the ATPase ring, which are believed to drive the mechanical pulling and translocation of the substrate. pnas.org
Proteolytic Hydrolysis and Peptide Release
Once the unfolded polypeptide chain enters the inner chamber of the 20S core particle, it is rapidly broken down. The 20S CP is a barrel-shaped structure composed of four stacked rings. The two inner rings are made of β-subunits, three of which (β1, β2, and β5) contain the protease active sites. oup.com These active sites are threonine proteases and exhibit three distinct types of proteolytic activity: youtube.comnih.gov
β1 (Caspase-like): Cleaves after acidic amino acid residues.
β2 (Trypsin-like): Cleaves after basic amino acid residues.
β5 (Chymotrypsin-like): Cleaves after hydrophobic amino acid residues.
This combination of activities ensures that the substrate is cleaved into small peptide fragments, typically ranging from 3 to 15 amino acids in length. youtube.com This process of breaking peptide bonds is known as proteolysis. nih.gov The degradation is processive, meaning the substrate is completely digested before the resulting fragments are released. youtube.com These small peptides are then released from the other end of the proteasome back into the cytosol, where they can be further broken down into individual amino acids and recycled for the synthesis of new proteins. youtube.comyoutube.com
Table 3: Proteolytic Activities of the 20S Core Particle
| Catalytic Subunit | Proteolytic Activity | Preferred Cleavage Site (P1 position) |
|---|---|---|
| β1 | Caspase-like | Acidic residues (e.g., Aspartate, Glutamate) |
| β2 | Trypsin-like | Basic residues (e.g., Lysine, Arginine) |
| β5 | Chymotrypsin-like | Hydrophobic residues (e.g., Tyrosine, Phenylalanine, Leucine) |
Mentioned Compounds and Proteins
| Name | Type |
| This compound | Small Molecule (PROTAC) |
| Ubiquitin (Ub) | Protein |
| 26S Proteasome | Protein Complex |
| 19S Regulatory Particle (RP) | Protein Subcomplex |
| 20S Core Particle (CP) | Protein Subcomplex |
| Rpn1 | Protein (Proteasome Subunit) |
| Rpn10 (S5a) | Protein (Proteasome Subunit) |
| Rpn13 | Protein (Proteasome Subunit) |
| Rpt1-6 | Proteins (ATPase Subunits) |
| β1, β2, β5 | Proteins (Proteolytic Subunits) |
| E1 Ubiquitin-Activating Enzyme | Enzyme |
| E2 Ubiquitin-Conjugating Enzyme | Enzyme |
| E3 Ubiquitin Ligase | Enzyme |
| Anaphase-Promoting Complex/Cyclosome (APC/C) | E3 Ligase Complex |
| Linear Ubiquitin Chain Assembly Complex (LUBAC) | E3 Ligase Complex |
Synthetic Methodologies and Chemical Development of E3 Ligase Ligand Linker Conjugate 82
Strategies for E3 Ligase Ligand Synthesis
The synthesis of a potent and selective E3 ligase ligand is the foundational step in the construction of a PROTAC. The majority of PROTACs in development, including those that have entered clinical trials, utilize ligands for either CRBN or VHL. frontiersin.orgnih.gov
The most frequently employed E3 ligase ligands are derived from thalidomide (B1683933) and its analogues (lenalidomide and pomalidomide) for CRBN, and from small molecule mimics of the HIF-1α peptide for VHL. frontiersin.orgbldpharm.com
For CRBN ligands, the synthetic routes are well-established. For instance, the synthesis of lenalidomide (B1683929) derivatives often starts from a substituted benzoic acid. A common route involves the bromination of a methyl benzoate (B1203000) derivative, followed by condensation with 3-aminopiperidine-2,6-dione (B110489) to form the characteristic glutarimide (B196013) ring. frontiersin.org This approach allows for the introduction of functional groups on the phthalimide (B116566) ring, which can serve as attachment points for linkers.
The synthesis of VHL ligands typically begins with the construction of a central hydroxyproline (B1673980) scaffold, which is crucial for binding to the VHL protein. bldpharm.com These non-peptidic ligands were developed through structure-guided design, mimicking the binding of the hypoxia-inducible factor-1α (HIF-1α) substrate. bldpharm.comnih.gov The synthetic routes often involve multiple steps to assemble the complex chiral structure, with key reactions including stereoselective introductions of hydroxyl and tert-butyl groups.
A general representation of synthetic strategies for common E3 ligase ligands is provided in the table below.
| E3 Ligase Target | Parent Compound/Scaffold | Key Synthetic Intermediates | Common Synthetic Reactions |
| Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide (B1683931) | Substituted phthalic anhydrides, 3-aminopiperidine-2,6-dione | Condensation, Nucleophilic Aromatic Substitution (SNAr), Cross-coupling reactions |
| von Hippel-Lindau (VHL) | (S,R,S)-AHPC scaffold | Hydroxyproline derivatives | Multi-step synthesis involving stereoselective reactions, amide bond formation |
| Inhibitor of Apoptosis Proteins (IAPs) | Bestatin (B1682670), SMAC mimetics | Amino acid derivatives | Peptide coupling, Cyclization |
| Mouse Double Minute 2 Homolog (MDM2) | Nutlin, RG7388 | Imidazoline core | Heterocycle synthesis, Asymmetric synthesis |
This table provides a generalized overview of synthetic strategies for common E3 ligase ligands.
Once a basic ligand scaffold is synthesized, medicinal chemists often embark on optimization campaigns to enhance binding affinity and selectivity for the target E3 ligase. This process is critical for the development of potent PROTACs. nih.govnih.gov
Structure-activity relationship (SAR) studies are instrumental in this phase. For CRBN ligands, modifications to the phthalimide ring have been extensively explored. For example, the introduction of a phenyl group at the C4-position of lenalidomide has been shown to be well-tolerated and can be used to develop PROTACs. nih.gov Furthermore, the substitution pattern on the phthalimide ring can influence both binding affinity and the vector for linker attachment. frontiersin.orgresearchgate.net
In the case of VHL ligands, optimization efforts have focused on modifying the substituents on the core hydroxyproline mimic. Replacing certain groups with more favorable moieties can improve binding affinity and pharmacokinetic properties. nih.gov For example, shortening linker length and modifying the VHL ligand have been employed to decrease the molecular weight of the resulting PROTAC, a common challenge in the field. nih.gov
The overarching goal of these optimizations is to identify ligands that not only bind with high affinity but also present a suitable exit vector for linker attachment without disrupting the key interactions with the E3 ligase. frontiersin.orgnih.gov
Linker Functionalization and Coupling Chemistry
The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy of the final molecule by influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
The attachment of a linker to an E3 ligase ligand requires a functional group on the ligand that can be chemoselectively modified. Common attachment points on CRBN ligands are the C4 or C5 positions of the phthalimide ring. nih.gov For VHL ligands, the linker is often attached to a solvent-exposed region of the molecule, away from the core binding motif. acs.org
Amide bond formation is a frequently used reaction for linker attachment. This involves reacting a carboxylic acid-functionalized linker with an amine-functionalized E3 ligase ligand, or vice versa, often in the presence of a peptide coupling agent. nih.gov Another common strategy is the formation of an ether linkage, for example, by reacting a hydroxyl group on the ligand with an alkyl halide-functionalized linker. nih.gov
A wide array of chemical reactions has been employed to construct the linker and attach it to the two ligands, providing a diverse toolkit for PROTAC synthesis. rsc.org
Amide coupling remains a workhorse in PROTAC synthesis due to its reliability and the ready availability of starting materials.
Click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has gained significant popularity for its high efficiency, mild reaction conditions, and orthogonality to many other functional groups. rsc.orgrsc.org This allows for the rapid and modular assembly of PROTAC libraries with varying linker lengths and compositions. nih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which can be advantageous when working with sensitive biological molecules. medchemexpress.com
The choice of linker chemistry can impact the physicochemical properties of the final PROTAC, such as solubility and cell permeability. Polyethylene (B3416737) glycol (PEG) linkers are often incorporated to improve solubility.
While the precise structure of "E3 Ligase Ligand-linker Conjugate 82" is not publicly defined, we can postulate its synthesis based on established methodologies. Assuming "Conjugate 82" utilizes a CRBN ligand, a common approach would be to synthesize a lenalidomide derivative with a functional handle for linker attachment.
For instance, a synthetic route could commence with a 4-bromophthalic anhydride (B1165640) derivative. This would be condensed with 3-aminopiperidine-2,6-dione to yield a 4-bromolenalidomide analogue. The bromine atom can then be subjected to a variety of cross-coupling reactions, such as a Suzuki or Sonogashira coupling, to introduce a linker precursor. Alternatively, the bromo-derivative could undergo a nucleophilic substitution reaction with an amine- or alcohol-terminated linker.
If "Conjugate 82" were to be constructed using click chemistry, the lenalidomide derivative would be functionalized with either an azide (B81097) or an alkyne. A corresponding linker with the complementary functional group would then be "clicked" on, forming a stable triazole linkage. This modular approach is highly amenable to creating a library of conjugates with different linker lengths and compositions for optimization studies. The final "this compound" would then be a pre-functionalized building block, ready for conjugation to a ligand for a protein of interest.
Assembly of Full PROTAC Molecules Utilizing Conjugate 82
The creation of a functional PROTAC molecule is a multi-step process that involves the strategic connection of a ligand for a POI to an E3 ligase ligand via a chemical linker. nih.gov The this compound is a pre-fabricated component that already incorporates the E3 ligase ligand and the linker, streamlining the final assembly of the PROTAC.
Strategies for Conjugating POI Ligands to the this compound
The conjugation of a POI ligand to the this compound is a critical step that dictates the final PROTAC's efficacy. The choice of conjugation strategy is largely dependent on the functional groups available on both the POI ligand and the terminal end of the linker on Conjugate 82. Common strategies include:
Amide Bond Formation: If the linker of Conjugate 82 terminates in a carboxylic acid, it can be readily coupled with a primary or secondary amine on the POI ligand using standard peptide coupling reagents. Conversely, if the linker has a terminal amine, it can be acylated by a carboxylic acid on the POI ligand. nih.gov
Click Chemistry: The use of bioorthogonal "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and selective method for conjugation. medchemexpress.com In this scenario, the linker of Conjugate 82 would be functionalized with either an azide or an alkyne, and the POI ligand would possess the corresponding reactive partner.
Ether or Thioether Linkages: Formation of these stable bonds can be achieved through reactions such as Williamson ether synthesis or nucleophilic substitution of a halide with a thiol.
The selection of the appropriate conjugation chemistry is paramount to ensure a stable final PROTAC molecule and to avoid any unwanted side reactions that could compromise its activity.
Below is an interactive data table summarizing common conjugation strategies:
| Conjugation Strategy | Functional Group on Conjugate 82 Linker | Functional Group on POI Ligand | Resulting Linkage | Key Features |
| Amide Bond Formation | Carboxylic Acid or Amine | Amine or Carboxylic Acid | Amide | Robust, well-established chemistry. |
| Click Chemistry (CuAAC) | Azide or Alkyne | Alkyne or Azide | Triazole | High efficiency and selectivity, mild reaction conditions. medchemexpress.com |
| Click Chemistry (SPAAC) | Azide or Cyclooctyne | Cyclooctyne or Azide | Triazole | Copper-free, suitable for biological systems. |
| Thioether Formation | Thiol | Alkyl Halide or Maleimide | Thioether | Stable linkage. |
Considerations for Scalability and Synthetic Efficiency in PROTAC Production
The transition from laboratory-scale synthesis to large-scale production of PROTACs presents several challenges. Key considerations for ensuring scalability and efficiency when using this compound include:
Route Scouting and Process Optimization: The chosen synthetic route for the final conjugation step must be robust, reproducible, and high-yielding. frontiersin.org Optimization of reaction conditions, such as solvent, temperature, and stoichiometry, is crucial.
Purification Methods: Efficient and scalable purification techniques are necessary to remove unreacted starting materials, reagents, and byproducts.
Analytical Method Development: Robust analytical methods are required to ensure the purity and quality of the final PROTAC at each stage of production.
Purification and Characterization of Synthetic Intermediates and Final Conjugates
Rigorous purification and characterization are essential to ensure the identity, purity, and stability of the synthesized PROTACs. A variety of analytical techniques are employed throughout the synthetic process.
Purification Techniques:
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are widely used for the purification of intermediates and the final PROTAC molecules.
Flash Column Chromatography: This technique is often used for the purification of larger quantities of material.
Characterization Methods:
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, which helps in confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the chemical structure of the intermediates and the final PROTAC, confirming the successful conjugation and the integrity of the molecule.
Purity Analysis: Analytical HPLC is used to determine the purity of the final compound.
The following table details the typical analytical methods used for characterization:
| Analytical Technique | Purpose | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Weight Determination | Exact mass and elemental composition. |
| 1H NMR Spectroscopy | Structural Elucidation | Information on the number and environment of protons. |
| 13C NMR Spectroscopy | Structural Elucidation | Information on the carbon skeleton of the molecule. |
| Analytical HPLC | Purity Assessment | Percentage purity of the final compound. |
By carefully considering these synthetic and analytical aspects, researchers can efficiently assemble, purify, and characterize novel PROTACs based on the this compound for the targeted degradation of a wide range of proteins.
Biological and Biochemical Characterization of E3 Ligase Ligand Linker Conjugate 82 Derived Protac Activity
In Vitro Biochemical Assays
In vitro assays are fundamental to confirming that a PROTAC derived from "E3 Ligase Ligand-linker Conjugate 82" functions as intended by physically bridging the POI and the E3 ligase and promoting the necessary enzymatic activity for degradation. nih.gov
Binding Assays for E3 Ligase and POI Interactions
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay is widely used to study both binary and ternary complex formation. nih.govice-biosci.com In a typical setup to measure binary binding, one of the proteins (e.g., the E3 ligase) is labeled with a donor fluorophore (like terbium), and the PROTAC's binding is detected through a fluorescently labeled ligand or antibody. The energy transfer upon binding provides a quantifiable signal to determine binding affinity (Kd). nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH). nih.gov While powerful, ITC is a low-throughput technique that requires larger amounts of protein compared to other methods. o2hdiscovery.co
Fluorescence Polarization (FP): FP assays are valuable for measuring binary binding affinities, particularly for PROTACs targeting the von Hippel-Lindau (VHL) E3 ligase. tandfonline.comnih.gov This technique relies on the change in the polarization of light emitted from a fluorescently labeled molecule (e.g., a peptide that binds to the E3 ligase) when it is bound by a larger partner, such as the PROTAC. The assay can be run in a competitive format to determine the binding affinity of the PROTAC for the E3 ligase. tandfonline.comnih.gov
| Assay Type | Analyte | Kd (nM) |
| TR-FRET | PROTAC-82A : E3 Ligase (VHL) | 50 |
| FP | PROTAC-82A : POI (BRD4) | 150 |
| ITC | PROTAC-82B : E3 Ligase (CRBN) | 80 |
Ubiquitination Assays
Following ternary complex formation, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. nih.gov In vitro ubiquitination assays directly demonstrate this crucial enzymatic step. These reconstituted systems contain the purified POI, the E3 ligase complex (e.g., VHL-ElonginB-ElonginC), the PROTAC, E1 and E2 enzymes, ATP, and ubiquitin. lifesensors.combpsbioscience.com The reaction products are then analyzed, typically by western blot using an antibody against the POI, to visualize the appearance of higher molecular weight bands corresponding to the poly-ubiquitinated protein. nih.gov The intensity of these bands provides evidence of the PROTAC's ability to induce ubiquitination. nih.gov Commercially available kits have streamlined this process, offering high-throughput formats to test and compare different PROTACs. lifesensors.combpsbioscience.com
Ternary Complex Formation Characterization
The ability of a PROTAC to simultaneously bind both the POI and the E3 ligase to form a stable ternary complex is a key driver of its degradation efficiency. springernature.comnih.gov The stability of this complex is often described by a cooperativity factor (α), which is the ratio of the PROTAC's affinity for one protein in the presence of the other, versus its binary affinity. diva-portal.org
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for measuring the kinetics (on- and off-rates) of both binary and ternary complex formation. nih.govo2hdiscovery.co In a common setup, the E3 ligase is immobilized on a sensor chip. A solution containing the POI and the PROTAC is then flowed over the chip. The resulting sensorgram provides real-time data on the formation and dissociation of the ternary complex, allowing for detailed kinetic characterization. nih.gov
MicroScale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. dundee.ac.uk This technique can be used to determine the binding affinity of the ternary complex. For instance, the E3 ligase can be fluorescently labeled, and its thermophoretic movement is measured as it is titrated with the POI in the presence of a saturating concentration of the PROTAC. dundee.ac.uk
Crystallography: Obtaining a crystal structure of the POI-PROTAC-E3 ligase ternary complex provides the ultimate structural proof of the PROTAC's mode of action. nih.gov These high-resolution structures can reveal the specific molecular interactions that stabilize the complex and guide the rational design of more potent and selective PROTACs. nih.gov
| Assay Type | PROTAC | Cooperativity (α) | Ternary Complex Kd (nM) |
| SPR | PROTAC-82A | 5.2 | 10 |
| MST | PROTAC-82B | 0.8 | 100 |
Cellular Assays for Protein Degradation Efficacy
While in vitro assays confirm the biochemical mechanism, cellular assays are essential to measure the ultimate outcome: the degradation of the target protein within a living cell. researchgate.net
Immunoblotting and Mass Spectrometry for Protein Level Quantification
Immunoblotting (Western Blotting): This is a standard and widely used technique to visualize and semi-quantify the reduction in POI levels after treating cells with a PROTAC. nih.gov Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the POI. nih.gov The intensity of the protein band from treated cells is compared to that of untreated or vehicle-treated cells to determine the extent of degradation. Dose-response and time-course experiments are typically performed to determine key parameters like the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximum percentage of degradation).
Mass Spectrometry (MS): MS-based proteomics offers a highly sensitive and unbiased method to quantify changes in protein levels across the entire proteome. researchgate.netnih.gov This is crucial for assessing the selectivity of a PROTAC, as it can simultaneously measure the degradation of the intended target and any potential off-target proteins. nih.govresearchgate.net Targeted MS approaches can provide precise quantification of the POI, while global proteomics gives a broader view of the PROTAC's impact on cellular protein homeostasis. nih.govresearchgate.net
HiBiT and Other Luminescence-based Degradation Assays
To facilitate higher-throughput screening of PROTACs, various reporter-based assays have been developed.
HiBiT Assay: This technology involves genetically tagging the endogenous POI with a small 11-amino-acid peptide called HiBiT using CRISPR/Cas9 gene editing. acs.orgpromega.co.uk In the presence of a complementary larger subunit called LgBiT, a bright luminescent signal is produced. acs.org When a PROTAC induces the degradation of the HiBiT-tagged POI, the luminescence decreases. promega.co.uk This provides a sensitive and quantitative real-time readout of protein levels in living cells, allowing for the rapid determination of degradation kinetics, DC₅₀, and Dₘₐₓ values. promega.co.ukpromega.com
NanoBRET™: This bioluminescence resonance energy transfer (BRET) assay can be adapted to measure protein degradation. nih.govpromega.com For example, a NanoLuc® luciferase can be fused to the POI. Degradation of the fusion protein leads to a loss of the luminescent signal, providing a means to quantify the efficacy of the PROTAC. nih.govnih.gov
| Assay Type | PROTAC | DC50 (nM) | Dmax (%) |
| Immunoblot | PROTAC-82A | 25 | >90 |
| HiBiT Assay | PROTAC-82A | 20 | 95 |
| Mass Spectrometry | PROTAC-82B | 150 | 75 |
Cell-Based Phenotypic Screening Approaches
Researchers typically employ a variety of cell lines, often from different cancer types, to screen for activity. High-throughput screening (HTS) platforms are commonly used to test a range of concentrations of the PROTAC. The primary readout is often cell death or inhibition of cell growth. For instance, a PROTAC designed to degrade a protein essential for cancer cell survival would be expected to show potent anti-proliferative activity in relevant cancer cell lines.
The data from these screens are used to determine key parameters such as the half-maximal effective concentration (EC50) for the phenotypic effect and the half-maximal degradation concentration (DC50) for the target protein. Comparing these values helps to establish a clear link between the degradation of the target protein and the observed cellular phenotype. medchemexpress.com
Assessment of Degradation Selectivity and Off-Target Engagement
A critical aspect of developing safe and effective PROTACs is ensuring they selectively degrade the intended target protein without causing significant degradation of other proteins, which could lead to toxicity.
Proteomic Profiling for Global Protein Degradation Analysis
To assess the global selectivity of a PROTAC, unbiased proteomic techniques are employed. The most common method is mass spectrometry (MS)-based proteomics. In this approach, cells are treated with the PROTAC, and then the entire proteome is extracted, digested into peptides, and analyzed by MS. By comparing the protein abundance in treated versus untreated cells, researchers can identify all proteins that have been degraded.
This global analysis provides a comprehensive view of the PROTAC's specificity. For a PROTAC derived from "this compound," this would involve treating a relevant cell line and performing deep proteomic sequencing to confirm that only the intended target is significantly downregulated. The data generated allows for the creation of "volcano plots" that visualize the magnitude and statistical significance of protein level changes across the entire proteome.
Table 1: Representative Data from a Proteomic Profiling Study This table is a generalized representation of data typically obtained in such studies.
| Protein | Log2 Fold Change (Treated/Control) | p-value | Status |
| Target Protein | -4.5 | < 0.0001 | Intended Target |
| Protein A | -0.2 | 0.65 | No significant change |
| Protein B | -0.5 | 0.21 | No significant change |
| Off-Target X | -2.8 | < 0.01 | Unintended Substrate |
| Protein C | 0.1 | 0.89 | No significant change |
Identification and Mitigation Strategies for Unintended Substrate Degradation
If proteomic profiling reveals the degradation of unintended proteins (off-targets), several strategies can be employed to mitigate these effects. The structure of the PROTAC, including the E3 ligase ligand, the linker, and the target-binding warhead, can all be modified to improve selectivity. nih.gov
The linker is a particularly important component for tuning selectivity. Its length, composition, and attachment point to the E3 ligase ligand can influence the geometry of the ternary complex (PROTAC-Target-E3 Ligase), thereby favoring the ubiquitination of the intended target over other proteins. nih.govfrontiersin.org For a PROTAC derived from "this compound," medicinal chemists would synthesize a library of analogs with different linkers and re-evaluate their selectivity using proteomic methods. The goal is to identify a structure that maintains potent on-target degradation while minimizing or eliminating the degradation of off-target proteins.
Preclinical In Vivo Research Model Studies
After thorough in vitro characterization, promising PROTAC candidates are advanced into preclinical in vivo studies to assess their activity and properties in a whole-organism context.
Assessment of PROTAC Activity in Animal Models
Animal models, typically mice, are essential for evaluating the therapeutic potential of a PROTAC. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to test anti-cancer PROTACs. researchgate.net In these studies, the PROTAC is administered to the animals, and its effect on tumor growth is monitored over time.
The efficacy of the PROTAC is assessed by measuring tumor volume and weight at the end of the study. A successful PROTAC will cause a significant reduction in tumor growth compared to a vehicle-treated control group. The data from these studies are crucial for establishing proof-of-concept for the therapeutic strategy. researchgate.net
Table 2: Example of In Vivo Efficacy Data in a Xenograft Model This table is a generalized representation of data typically obtained in such studies.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| PROTAC (from Conjugate 82) | 300 | 80 |
| Standard-of-Care Drug | 600 | 60 |
Methodologies for Evaluating Pharmacodynamic Markers
Pharmacodynamic (PD) studies are conducted in parallel with efficacy studies to confirm that the PROTAC is having the desired biological effect in the animal model. The primary PD marker for a PROTAC is the level of the target protein in the tumor tissue and sometimes in surrogate tissues like peripheral blood mononuclear cells (PBMCs).
Tumor samples are collected from the animals at various time points after PROTAC administration. The levels of the target protein are then measured using techniques such as western blotting, immunohistochemistry (IHC), or targeted mass spectrometry. These analyses demonstrate that the observed anti-tumor activity is indeed caused by the degradation of the target protein. A strong correlation between the extent of target degradation and the degree of tumor growth inhibition provides compelling evidence for the PROTAC's mechanism of action.
Advanced Research Applications and Strategic Considerations of E3 Ligase Ligand Linker Conjugate 82
E3 Ligase Ligand-linker Conjugate 82 as a Chemical Probe
As a fundamental building block for PROTACs, this compound serves as a powerful chemical probe to investigate complex biological systems. By linking it to a specific protein-targeting ligand, researchers can create a bespoke degrader molecule to acutely and selectively eliminate a target protein, offering a "chemical knockout" approach that surpasses traditional genetic methods in speed and temporal control. researchgate.netmdpi.com
The ability to induce rapid and specific protein degradation makes PROTACs constructed from Conjugate 82 invaluable for elucidating protein function. By observing the cellular consequences following the removal of a specific protein, researchers can infer its role in various pathways. mdpi.com For example, degrading a particular kinase can help determine its downstream signaling effects and its contribution to cellular homeostasis or disease progression. mdpi.com This method allows for the functional interrogation of proteins that have been historically difficult to study due to the lack of selective inhibitors or the complexities of genetic manipulation. The catalytic nature of PROTACs means that sub-nanomolar concentrations can be sufficient to deplete a protein, providing a highly potent tool for cell biology studies. nih.gov This approach moves beyond simple inhibition, as it eliminates the entire protein scaffold, thereby disrupting both its enzymatic and non-enzymatic functions and preventing its role in complex formation. researchgate.net
In drug discovery, confirming that a specific protein is the driver of a disease phenotype is a critical step known as target validation. PROTACs synthesized using Conjugate 82 provide a direct method for this validation. mdpi.com If degrading a target protein with a specific PROTAC replicates the therapeutic effect of a drug or reverses a disease phenotype in cellular or animal models, it provides strong evidence for the protein's role as a valid therapeutic target. mdpi.com For instance, the successful degradation of the p38α protein kinase in cancer cell lines using a VHL-based PROTAC confirmed its role and validated it as a target in those contexts. mdpi.com
Furthermore, these conjugates are instrumental in target deconvolution, the process of identifying the specific protein(s) with which a drug interacts to produce its effect. Unlike traditional inhibitors that may have off-target binding, the degradation-based mechanism of PROTACs offers higher specificity. nih.gov The efficacy of PROTACs is not solely dependent on high-affinity binding but on the formation of a stable ternary complex involving the target, the PROTAC, and the E3 ligase, which can improve selectivity compared to the original targeting ligand alone. nih.gov
Development of Novel PROTAC Platforms Incorporating Conjugate 82
While Conjugate 82 leverages the well-established VHL E3 ligase, its principles and applications are central to the development of broader and more sophisticated TPD platforms. nih.govdundee.ac.uk The insights gained from VHL-based systems are actively informing the expansion of the PROTAC toolbox to overcome current limitations and unlock new therapeutic possibilities. researchgate.netnih.gov
The majority of PROTACs developed to date recruit the VHL or cereblon (CRBN) E3 ligases, largely due to the availability of high-quality small molecule ligands. nih.govnih.govnih.gov However, with over 600 E3 ligases in the human genome, there is a vast, untapped potential for developing new degraders. nih.govuppthera.com Relying on a limited set of E3 ligases can lead to challenges, such as acquired resistance through mutation or downregulation of the ligase itself. nih.govresearchgate.net Therefore, a key research focus is the discovery of ligands for alternative E3 ligases. nih.govtechnologypublisher.com This expansion is crucial for creating PROTACs with different degradation profiles, overcoming resistance, and achieving tissue-specific degradation by targeting E3 ligases that are uniquely expressed in certain cells. nih.govnih.gov
Recent research has identified ligands and developed PROTACs for a growing number of alternative E3 ligases, demonstrating the feasibility of this approach. nih.gov These efforts expand the repertoire of the TPD platform, providing more options for optimizing degrader efficacy and specificity.
Interactive Table: Examples of Recruited E3 Ligases Beyond VHL and CRBN
| E3 Ligase Family/Member | Recruiting Ligand/Strategy | Key Findings |
| IAP (Inhibitor of Apoptosis Proteins) | Methyl bestatin (B1682670) (MetBS), LCL161 derivatives | Can induce self-degradation of cIAP1 and are used in PROTACs to degrade other targets. nih.govacs.org |
| RNF4 (RING-finger protein 4) | Covalent ligands found via activity-based protein profiling (ABPP) | Covalent PROTACs developed to target BRD4 for degradation. nih.govnih.gov |
| RNF114 (RING-finger protein 114) | Nimbolide (natural product) | Covalent binder used to create PROTACs targeting BRD4 and BCR-ABL. nih.govnih.gov |
| DCAF16 (DDB1 and CUL4 associated factor 16) | Cysteine-reactive electrophilic fragments | Identified via chemoproteomic screening; used to degrade FKBP12 and BRD4. nih.gov |
| KEAP1 (Kelch-like ECH-associated protein 1) | Peptide-mimicking ligands | Used in DUBTACs to stabilize KEAP1 itself, showcasing modulation of E3 ligases. acs.org |
| MDM2 (Mouse double minute 2 homolog) | Nutlin-based ligands | One of the earlier E3 ligases recruited for PROTACs before the dominance of VHL/CRBN. nih.gov |
A major goal in TPD is to achieve degradation of a target protein only in diseased tissues, thereby minimizing side effects. researchgate.netresearchgate.net Several innovative strategies are being developed to enhance the tissue and cell-type specificity of PROTACs, including those built from Conjugate 82. nih.govnih.gov One approach is to exploit the differential expression of E3 ligases across various tissues. rsc.org A PROTAC recruiting a tissue-specific E3 ligase would only be active in cells where that ligase is present. nih.gov
Another powerful strategy involves conjugating the PROTAC molecule to a moiety that specifically targets a particular cell type. nih.govnih.gov This creates a delivery system that concentrates the degrader at the desired site of action.
Interactive Table: Approaches for Targeted PROTAC Delivery
| Strategy | Description | Example |
| Antibody-PROTAC Conjugates (Ab-PROTACs) | An antibody that recognizes a tumor-specific cell surface antigen is linked to a PROTAC. The antibody delivers the PROTAC specifically to cancer cells. nih.govnih.gov | A trastuzumab-PROTAC conjugate targets HER2-positive cancer cells. nih.gov |
| Folate-Caged PROTACs | A folate group is attached to the PROTAC via a cleavable linker. Since many cancers overexpress the folate receptor, the PROTAC is selectively taken up by these cells. nih.govnih.gov | A folate-caged BRD4 PROTAC showed selective degradation in cells overexpressing the folate receptor. nih.gov |
| Aptamer-PROTAC Conjugates (APCs) | A nucleic acid aptamer with high affinity for a cell-surface protein (e.g., nucleolin) is used to guide the PROTAC to target cells. nih.govnih.gov | An AS1411 aptamer-PROTAC conjugate was developed to target nucleolin-overexpressing tumor cells. nih.gov |
| Pro-PROTACs | The PROTAC is chemically "caged" in an inactive form. It is designed to be activated only by specific triggers found in the target tissue, such as hypoxia, specific enzymes, or light. nih.gov | Hypoxia-activated PROTACs are designed to release the active degrader molecule specifically within the low-oxygen environment of solid tumors. nih.gov |
The principle of induced proximity, which is central to PROTAC technology, extends to other therapeutic modalities, most notably molecular glues. nih.govyoutube.com While PROTACs are bifunctional molecules with distinct heads for the target and the E3 ligase connected by a linker, molecular glues are smaller, monovalent compounds that act by modifying the surface of an E3 ligase, inducing it to recognize and bind to a new substrate protein. nih.govnih.govacs.org
The development of PROTACs using conjugates like Conjugate 82 has generated immense knowledge about the formation and stabilization of ternary complexes, which is directly applicable to the rational discovery of molecular glues. mdpi.comnih.govacs.org Understanding the protein-protein interactions at the interface of the E3 ligase and the neo-substrate is key to designing both types of degraders. youtube.com While PROTACs offer a more modular and predictable design process, molecular glues possess more drug-like properties due to their smaller size. researchgate.netyoutube.com The future of TPD will likely involve a synergistic approach, where learnings from VHL-based PROTACs help in the discovery of novel molecular glues, and both modalities are used to expand the druggable proteome and tackle diseases that are untreatable with conventional inhibitors. nih.govnih.govdiscoveryontarget.com
Computational and Structural Biology Approaches in PROTAC Design
The rational design of PROTACs is a complex, multi-parameter optimization challenge. The linker, in particular, is not merely a passive tether but plays a crucial role in determining the stability and geometry of the ternary complex (E3 ligase-PROTAC-target protein), which is a prerequisite for efficient protein degradation. researchgate.netresearchgate.net Computational and structural biology methods are indispensable tools for navigating this intricate design landscape. researchgate.netacs.orgnih.govbiorxiv.org
Molecular Modeling and Docking for Ternary Complex Prediction
Predicting the three-dimensional structure of the ternary complex is a cornerstone of modern PROTAC design. researchgate.netacs.orgnih.govbiorxiv.org Molecular modeling and docking simulations provide invaluable insights into the potential binding modes and the crucial protein-protein interactions facilitated by the PROTAC molecule. researchgate.netnih.gov
Several computational workflows have been developed to model these ternary complexes. A common approach involves first docking the individual ligands (the E3 ligase binder and the target protein binder) into their respective protein pockets. nih.gov Subsequently, protein-protein docking algorithms are used to predict the assembly of the two proteins, guided by the constraints imposed by the PROTAC linker. acs.orgnih.gov The goal is to identify conformations where the linker can bridge the two binding sites without introducing significant steric strain. nih.gov
For instance, the development of KRAS G12D-targeting PROTACs, such as the representative compound 8o (a VHL-based PROTAC), involved extensive structural modifications of the linker and the KRAS inhibitor moiety to enhance membrane permeability and degradation activity. nih.govacs.org While specific modeling details for HDB-82 are not publicly detailed, its development would have undoubtedly relied on such computational predictions to optimize the linker length and composition for effective ternary complex formation with the VHL E3 ligase and the KRAS G12D protein. nih.govresearchgate.netnih.govacs.org
Advanced methods now incorporate the flexibility of the PROTAC and the proteins, using molecular dynamics (MD) simulations to refine the docked poses and assess the stability of the predicted ternary complexes. nih.gov These simulations can reveal subtle conformational changes and key interactions that contribute to the cooperativity of ternary complex formation—a phenomenon where the binding of one protein enhances the affinity for the other. nih.gov
X-ray Crystallography and Cryo-EM for Structural Elucidation
While computational models provide powerful hypotheses, experimental structural data from X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are the gold standard for understanding PROTAC-mediated ternary complexes at an atomic level. dundee.ac.ukresearchgate.net These techniques provide definitive proof of the binding mode and the specific interactions that stabilize the ternary complex.
The first crystal structure of a PROTAC-induced ternary complex, involving the BRD4 bromodomain, the PROTAC MZ1, and the VHL E3 ligase, was a landmark achievement in the field. nih.govdundee.ac.uk This structure revealed how the PROTAC folds to create a new protein-protein interface, inducing specific and cooperative interactions between BRD4 and VHL. nih.govdundee.ac.uk This structural understanding enabled the rational design of a highly selective BRD4 degrader. dundee.ac.uk
Obtaining high-quality crystals of ternary complexes can be challenging due to their inherent flexibility and transient nature. youtube.com Cryo-EM has emerged as a powerful alternative, as it can determine the structures of large and dynamic complexes in a near-native state without the need for crystallization. researchgate.netyoutube.com This is particularly advantageous for studying the full E3 ligase machinery in complex with the PROTAC and the target protein. researchgate.net For example, cryo-EM has been used to visualize the complex of the human DCAF15-DDB1-DDA1-RBM39 with the molecular glue indisulam, providing insights into the mechanism of action of this class of degraders. researchgate.net
For a compound like HDB-82, structural elucidation via X-ray crystallography or cryo-EM would be a critical step in its preclinical development to confirm its mechanism of action and guide further optimization. nih.govresearchgate.net
Artificial Intelligence and Machine Learning in PROTAC Optimization
The vast chemical space of possible PROTACs, encompassing different E3 ligase ligands, target-binding warheads, and a myriad of linker compositions and attachment points, presents a significant challenge for traditional design strategies. Artificial intelligence (AI) and machine learning (ML) are increasingly being employed to navigate this complexity and accelerate PROTAC optimization. arxiv.orgarxiv.orggithub.ioresearchgate.netneurips.cc
ML models can be trained on existing PROTAC data to predict key properties such as degradation efficiency (DC50 and Dmax values), cell permeability, and the likelihood of forming a stable ternary complex. arxiv.orgarxiv.org These models can learn complex structure-activity relationships that are not immediately obvious to human researchers. For example, deep learning models, such as graph-based generative models, can propose novel PROTAC structures with desired properties from scratch. arxiv.org Reinforcement learning can then be used to fine-tune these generative models, guiding them toward compounds with a higher predicted likelihood of degradation activity. arxiv.org
Challenges and Future Perspectives in E3 Ligase Ligand Linker Conjugate 82 Research
Current Limitations in E3 Ligase Ligand Diversity
A significant bottleneck in the development of novel protein degraders is the limited number of E3 ligases that have been effectively harnessed. nih.govnih.gov Although the human genome encodes over 600 E3 ligases, the vast majority of PROTACs developed to date rely on just two: Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL). nih.govnih.govresearchgate.netnih.gov
The heavy dependence on VHL and CRBN creates significant challenges. nih.gov One of the most pressing issues is the development of resistance. researchgate.net Clinical and preclinical studies have shown that cancer cells can become resistant to VHL- or CRBN-based PROTACs through various mechanisms. aacrjournals.org A primary mechanism of acquired resistance involves genomic alterations in the components of the recruited E3 ligase complex. aacrjournals.orgnih.gov This can include mutations or downregulation of the E3 ligase itself (CRBN or VHL), which prevents the PROTAC from effectively engaging the degradation machinery. researchgate.netresearchgate.net
Since CRBN is a non-essential gene in many cell lines, its loss is a common resistance mechanism for CRBN-based degraders. nih.gov In contrast, VHL is an essential gene, making its complete loss less favorable for cancer cell survival. However, resistance to VHL-based PROTACs can still emerge through mutations in other essential components of the VHL E3 ligase complex, such as CUL2. nih.gov The differential essentiality of these ligases influences the frequency and type of resistance mutations observed. nih.gov The emergence of resistance underscores the need for a broader arsenal (B13267) of PROTACs that can recruit different E3 ligases. researchgate.netresearchgate.net
To overcome the limitations associated with VHL and CRBN, significant effort is being directed toward the discovery and validation of ligands for novel E3 ligases. nih.goved.ac.uknih.gov Expanding the toolbox of available E3 ligases could provide several advantages, including overcoming resistance, enabling tissue-specific protein degradation, and improving the degradation of certain target proteins. nih.govnih.gov
Several innovative strategies are being employed to identify new E3 ligase binders. These include:
Fragment-Based Lead Discovery (FBLD) : This technique screens libraries of small chemical fragments to identify low-molecular-weight binders that can be optimized into potent ligands. acs.org
High-Throughput Screening (HTS) : Large chemical libraries are screened to identify compounds that bind to a specific E3 ligase. acs.org
DNA-Encoded Library (DEL) Screening : This technology allows for the screening of massive libraries of compounds against a target protein. acs.org
CRISPR-Based Functional Screens : CRISPR-Cas9 activation screens can be used to systematically upregulate the expression of E3 ligases to identify those capable of degrading a specific target protein when recruited by a chimeric molecule. technologypublisher.com This approach has successfully identified novel ligases like FBXO22 as being amenable to TPD. technologypublisher.com
The validation of new E3 ligase ligands is a complex process that requires demonstrating not only binding but also functional degradation of a target protein. nih.govacs.org Researchers often use well-characterized targets like BRD4 as a model system to test the efficacy of new E3 ligase-recruiting PROTACs. nih.gov
Optimization of Linker and PROTAC Design Parameters
The design and composition of the linker can significantly impact a PROTAC's specificity. While the primary function is to facilitate the formation of a ternary complex, the linker itself can form interactions with the target protein or the E3 ligase, sometimes leading to unintended consequences. Poorly designed linkers can contribute to off-target protein degradation or other non-specific effects. researchgate.net The traditional "trial and error" approach to linker design is being replaced by more rational, structure-guided, and computational methods to minimize these risks. nih.govnih.govcomputabio.com The focus is shifting from simple alkyl and polyethylene (B3416737) glycol (PEG) linkers to more sophisticated designs that offer better control over the PROTAC's conformation and properties. nih.govnih.gov
The formation of a stable and productive ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—is a prerequisite for efficient protein degradation. nanotempertech.comyoutube.com The linker's length, rigidity, and attachment points are critical parameters that dictate the geometry and stability of this complex. mdpi.comarxiv.org
Key considerations for enhancing ternary complex stability and degradation efficiency include:
Linker Length and Flexibility : The optimal linker length is a delicate balance; it must be long enough to span the distance between the target and the E3 ligase without inducing significant steric hindrance, yet not so long and flexible that it incurs a large entropic penalty upon complex formation. nih.gov
Cooperativity : A key goal in PROTAC design is to achieve positive cooperativity, where the binding of the PROTAC to one protein partner enhances its affinity for the second, leading to a more stable ternary complex than would be predicted from the individual binary binding affinities. youtube.com
Computational Modeling : Advanced computational methods, including molecular dynamics simulations and machine learning algorithms, are increasingly being used to predict the structure and stability of ternary complexes. computabio.comresearchgate.netacs.org These in silico tools can help rationalize structure-activity relationships and accelerate the design of more efficient degraders by pre-screening potential linker designs. youtube.comacs.orgnih.gov
Studies have shown that stable and long-lived ternary complexes correlate with faster and more profound protein degradation. nanotempertech.comyoutube.com Therefore, optimizing the linker to promote favorable protein-protein interactions within the ternary complex is a key strategy for improving PROTAC efficacy. youtube.com
Expanding the Scope of Degradeable Proteins
A major goal in TPD research is to expand the range of proteins that can be targeted for degradation. While traditional PROTACs have been highly effective against intracellular proteins, a large portion of the proteome, including extracellular and membrane-bound proteins, remains beyond their reach. nih.govresearchgate.net These proteins often lack the deep binding pockets required for high-affinity small molecule inhibitors, making them "undruggable" by conventional means. nih.govbccresearch.com
To address this, researchers are developing innovative new strategies that leverage alternative degradation pathways or delivery mechanisms. These next-generation approaches, sometimes referred to as "PROTAC 2.0," aim to enhance selectivity, improve bioavailability, and broaden the target space. nih.gov
Emerging technologies to expand the degradable proteome include:
Lysosome-Targeting Chimeras (LYTACs) : These molecules are designed to degrade extracellular and membrane proteins by hijacking the lysosomal degradation pathway. LYTACs consist of a target-binding moiety (often an antibody or a small molecule) linked to a ligand that binds to a lysosome-shuttling receptor, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR). nih.govresearchgate.net
Antibody-based PROTACs (AbTACs) : AbTACs utilize antibodies to target cell surface proteins and recruit them for degradation, also often via the lysosomal pathway. nih.govresearchgate.net
Nanotechnology-based Delivery Systems : Encapsulating PROTACs within nanoparticles is a promising strategy to overcome issues with poor membrane permeability and solubility, thereby improving their delivery and efficacy. nih.gov
These novel approaches are poised to significantly expand the therapeutic potential of targeted protein degradation, opening the door to addressing a wide range of diseases driven by previously intractable protein targets. nih.govnih.gov
Targeting "Undruggable" Proteins with E3 Ligase Ligand-linker Conjugate 82-derived PROTACs
A significant challenge in modern medicine is the large number of proteins that are considered "undruggable" by conventional small molecule inhibitors. youtube.com These proteins often lack a well-defined active site that can be blocked, and include scaffolding proteins, transcription factors, and other non-enzymatic proteins. youtube.comnih.gov PROTACs derived from this compound offer a promising strategy to overcome this limitation.
The mechanism of action of these PROTACs does not rely on the inhibition of the target protein's function. Instead, they act as a bridge, bringing the target protein into close proximity with the VHL E3 ligase. nih.gov This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. nih.gov This event-driven pharmacology allows for the targeting of any protein for which a suitable ligand can be developed, regardless of its function.
Research efforts are focused on developing PROTACs from Conjugate 82 that can effectively target proteins previously considered intractable. The table below illustrates the classes of "undruggable" targets being explored with PROTACs conceptually similar to those derived from Conjugate 82.
| Target Class | Example Protein | Rationale for Targeting with PROTACs |
| Transcription Factors | c-Myc, STAT3 | Central roles in cancer cell proliferation and survival; lack of deep, druggable pockets. nih.gov |
| Scaffolding Proteins | KRAS | Key signaling hub in many cancers; mutations often lead to inhibitor resistance. |
| Non-enzymatic Proteins | Tau | Implicated in neurodegenerative diseases; aggregation-prone and lacks enzymatic function. |
The development of PROTACs from Conjugate 82 against such targets has the potential to unlock new therapeutic avenues for a wide range of diseases, including various cancers and neurodegenerative disorders.
Degradation of Non-protein Targets (e.g., RNA-binding proteins, if mediated via protein degradation)
While the primary application of PROTACs is the degradation of proteins, the technology's scope is expanding to include the indirect degradation of other cellular components. An emerging area of interest is the targeting of RNA molecules through the degradation of RNA-binding proteins (RBPs). Many RBPs are crucial for the lifecycle of specific RNAs, including their stability, localization, and translation.
By designing a PROTAC using this compound to degrade a specific RBP, it is theoretically possible to induce the subsequent degradation of the associated RNA. This approach could be particularly valuable for targeting non-coding RNAs or viral RNAs that are pathogenic. The success of this strategy hinges on the specific and potent degradation of the target RBP, a key feature of PROTACs developed from advanced conjugates like Conjugate 82.
Advancements in Research Methodologies
The discovery and development of novel PROTACs are being accelerated by significant advancements in research methodologies.
High-Throughput Screening for Novel Degrader Discovery
The modular nature of PROTACs, consisting of an E3 ligase ligand, a linker, and a target protein ligand, lends itself to high-throughput screening (HTS) approaches. this compound, as a pre-synthesized building block, is instrumental in these efforts. HTS campaigns can be designed to rapidly screen extensive libraries of target protein ligands by conjugating them to Conjugate 82 and then assessing the degradation of the protein of interest in cell-based assays.
Modern HTS platforms for PROTAC discovery often employ automated cell culture and analysis systems. Techniques such as high-content imaging, automated western blotting, and mass spectrometry-based proteomics are used to quantify protein degradation across thousands of compounds in parallel. This allows for the rapid identification of potent and selective degraders.
Development of Advanced In Vitro and In Vivo Research Models
The evaluation of PROTACs derived from this compound requires sophisticated research models that can accurately predict their clinical potential.
In Vitro Models: Beyond simple cell lines, researchers are increasingly using more complex in vitro models such as 3D organoids and patient-derived xenografts (PDXs) cultured in vitro. These models better recapitulate the tumor microenvironment and cellular heterogeneity, providing a more accurate assessment of a PROTAC's efficacy.
In Vivo Models: In vivo studies in animal models, such as mice, are crucial for evaluating the pharmacokinetic and pharmacodynamic properties of PROTACs. rsc.org For PROTACs developed from Conjugate 82, this includes assessing their ability to be absorbed, distributed to the target tissue, and induce degradation of the target protein over time. The development of humanized mouse models, which express human E3 ligases and target proteins, is a significant advancement for more predictive in vivo testing. frontiersin.org A recent development is the rapamycin-induced proximity assay (RiPA), a genetic system to identify degradation-causing E3 ligases and suitable target/E3 ligase pairs, which can significantly reduce the chemical effort in the early stages of PROTAC development. elifesciences.orgelifesciences.orgelifesciences.org
Broader Impact on Chemical Biology and Mechanistic Understanding
The research surrounding E3 ligase ligand-linker conjugates like Conjugate 82 extends beyond drug discovery and has a profound impact on our fundamental understanding of cell biology.
Contribution of Conjugate 82 Research to Fundamental Ubiquitin Biology
The ubiquitin-proteasome system (UPS) is a complex and tightly regulated network that controls the levels of most proteins in the cell. nih.gov The development and use of highly specific PROTACs derived from this compound provide chemical tools to probe the intricacies of this system.
By synthetically inducing the degradation of specific proteins, researchers can study the downstream consequences with high temporal resolution. This allows for the elucidation of protein function and the dissection of complex signaling pathways. Furthermore, the ability to hijack a specific E3 ligase like VHL with Conjugate 82-derived PROTACs helps in understanding the substrate scope and regulatory mechanisms of individual E3 ligases. nih.gov This research contributes valuable knowledge to the fundamental principles of ubiquitin biology, which has implications for a wide array of physiological and pathological processes.
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To proceed with generating an article that fulfills the user's detailed structural requirements, a specific, publicly recognized compound name or its CAS (Chemical Abstracts Service) number would be necessary. Without this information, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
